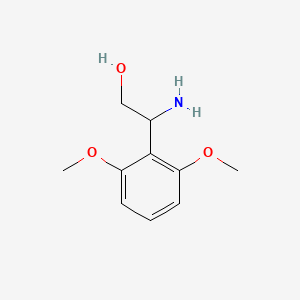

2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

Description

Significance of β-Amino Alcohols in Chiral Synthesis

β-Amino alcohols are a cornerstone of chiral synthesis, serving as versatile building blocks and effective chiral auxiliaries. The presence of two vicinal heteroatoms, an amino group and a hydroxyl group, allows for the formation of stable chelate complexes with metals, which is instrumental in directing the stereochemical outcome of a wide array of chemical transformations.

The utility of β-amino alcohols extends to their role as precursors for the synthesis of enantiomerically pure natural products and pharmaceuticals. Their ability to induce asymmetry makes them indispensable in the production of single-enantiomer drugs, where the therapeutic effect is often associated with a specific stereoisomer. The development of methodologies for the enantioselective synthesis of β-amino alcohols, therefore, remains an active and critical area of research in organic chemistry.

Structural Characteristics and Unique Features of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

The molecular architecture of this compound is distinguished by the presence of two methoxy (B1213986) groups at the ortho positions of the phenyl ring. These substituents exert significant steric and electronic effects that influence the molecule's conformation and reactivity. The steric hindrance imposed by the 2,6-dimethoxy substitution can restrict the rotation of the phenyl ring, leading to a more defined three-dimensional structure. This conformational rigidity can be advantageous in asymmetric synthesis, where a well-defined spatial arrangement is crucial for effective stereochemical control.

The electron-donating nature of the methoxy groups also modulates the electronic properties of the aromatic ring, which can impact the reactivity of the benzylic position and the acidity of the hydroxyl proton. These unique structural attributes make this compound a compelling candidate for investigation as a chiral ligand or auxiliary in asymmetric catalysis.

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO3 |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | This compound |

Historical Context and Evolution of Research on Arylethanolamines

The study of arylethanolamines has a rich history, deeply intertwined with the development of medicinal chemistry. Early research in this area was largely driven by the discovery of naturally occurring catecholamines like adrenaline and noradrenaline, which feature the arylethanolamine core. This led to the synthesis and pharmacological evaluation of a vast number of analogues in the quest for new therapeutic agents. researchgate.net

A significant milestone in the history of chiral compounds, including arylethanolamines, was the recognition of the importance of stereochemistry in drug action. For many years, chiral drugs were often developed and marketed as racemic mixtures. nih.gov However, events such as the thalidomide (B1683933) tragedy brought the profound differences in the biological activity of enantiomers into sharp focus. nih.govresearchgate.net This spurred the development of methods for the synthesis of single-enantiomer drugs and heightened the demand for effective chiral auxiliaries and catalysts. The evolution of regulatory guidelines, such as those issued by the U.S. Food and Drug Administration (FDA) in 1992, further emphasized the need to characterize and control the stereochemistry of pharmaceutical compounds. iucr.org This historical progression has paved the way for a deeper appreciation and more rigorous investigation of chiral arylethanolamines like this compound in the context of advanced organic synthesis.

Detailed Research Findings

While dedicated research articles focusing solely on this compound are not abundant in the public domain, its synthesis and properties can be inferred from general methodologies for preparing similar compounds and from data available in chemical databases.

One described synthetic approach involves a multi-step process starting from 2,6-dimethoxyphenyl-2-bromoethanone. This precursor is reacted with an amino source, such as ammonia (B1221849), via nucleophilic substitution to form the corresponding amino ethanone (B97240) intermediate. Subsequent acylation and reduction steps would then yield the target β-amino alcohol. The stereochemistry of the final product can be influenced by the use of chiral catalysts or auxiliaries in the reduction step.

| Spectroscopic Data | Information |

|---|---|

| InChI | InChI=1S/C10H15NO3/c1-13-8-4-3-5-9(14-2)10(8)7(11)6-12/h3-5,7,12H,6,11H2,1-2H3 |

| InChIKey | IWYHDNISHVYRAA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=CC=C1)OC)C(CO)N |

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-amino-2-(2,6-dimethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H15NO3/c1-13-8-4-3-5-9(14-2)10(8)7(11)6-12/h3-5,7,12H,6,11H2,1-2H3 |

InChI Key |

IWYHDNISHVYRAA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 2,6 Dimethoxyphenyl Ethan 1 Ol

Chiral Pool Approaches

Chiral pool synthesis, also known as the chiron approach, is a strategy that utilizes readily available, enantiomerically pure molecules from nature as starting materials. Common sources for the chiral pool include amino acids, monosaccharides, and chiral carboxylic acids. In this methodology, the inherent stereocenter(s) of the starting material are preserved and incorporated into the final target molecule, potentially guiding the formation of new chiral centers.

For the synthesis of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol, a plausible chiral pool strategy would involve starting with a proteinogenic α-amino acid. For instance, a suitably protected natural amino acid like L-serine could serve as a precursor. The synthetic sequence would involve modifying the existing functional groups—the carboxylic acid and the side chain—while retaining the original stereocenter. This process typically involves converting functional groups that are poor leaving groups into good ones to facilitate substitution reactions. The carboxylic acid could be transformed into various derivatives such as alcohols or aldehydes to allow for chain elongation and the introduction of the 2,6-dimethoxyphenyl group, ultimately leading to the target amino alcohol.

Asymmetric Synthesis Strategies

Asymmetric synthesis encompasses methods that introduce a new element of chirality during a chemical transformation. These reactions are designed to be highly enantioselective, producing one enantiomer in significant excess over the other. Key strategies for this compound include the asymmetric hydrogenation of prochiral precursors and the enantioselective reduction of ketones and imines.

Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of unsaturated functional groups like ketones and imines. These methods rely on chiral transition metal catalysts to deliver hydrogen stereoselectively.

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is a highly effective method for producing chiral 1,2-amino alcohols from their corresponding α-amino ketone precursors. This approach is considered a green chemistry alternative that is operationally simpler and more cost-effective than other methods, as it often allows for the direct reduction of unprotected α-amino ketones without the need for protection and deprotection steps.

The process typically involves a chiral ruthenium catalyst, often complexed with a diamine ligand, and a hydrogen donor. A common and efficient hydrogen source is a mixture of formic acid and triethylamine (B128534). For the synthesis of this compound, the precursor 2-amino-1-(2,6-dimethoxyphenyl)ethanone hydrochloride would be subjected to reduction using a catalyst system such as one based on Noyori's ruthenium-diamine complexes. This methodology has been successfully applied to the synthesis of numerous pharmaceutical drugs containing the 1,2-amino alcohol functionality, achieving high yields and excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee).

| Parameter | Description | Typical Example/Value | Reference |

|---|---|---|---|

| Catalyst | A complex of Ruthenium with a chiral ligand. | [Ru(p-cymene)Cl2]2 with a chiral diamine ligand (e.g., TsDPEN) | |

| Substrate | Prochiral α-amino ketone, often as a hydrochloride salt. | 2-amino-1-(aryl)ethan-1-one HCl | |

| Hydrogen Donor |

Enantioselective Reduction of Precursor Ketones and Imines

Catalytic Asymmetric Reductions

Catalytic asymmetric reduction, particularly the transfer hydrogenation of prochiral α-amino ketones, stands as a highly efficient and atom-economical method for synthesizing chiral β-amino alcohols. This strategy avoids the need for stoichiometric chiral reagents and often proceeds with high enantioselectivity. The reduction of an α-amino ketone precursor is a direct route to the desired amino alcohol.

A prominent example of this methodology is the synthesis of chiral catecholamine drugs, such as norepinephrine, which shares the 2-amino-1-arylethanol core structure with the target compound. In these syntheses, a ruthenium catalyst, complexed with a chiral diamine ligand like (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), is highly effective. The reaction typically uses a mixture of formic acid and triethylamine as the hydrogen source. This system has been shown to reduce unprotected α-amino ketones to their corresponding chiral 1,2-amino alcohols with excellent yields and enantioselectivities, often exceeding 99% enantiomeric excess (ee). ru.nl

For the synthesis of this compound, this would involve the asymmetric transfer hydrogenation of the precursor, 2-amino-1-(2,6-dimethoxyphenyl)ethanone. The catalyst, featuring a chiral ligand, creates a chiral environment that directs the hydride transfer to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the final amino alcohol.

Table 1: Representative Catalytic Asymmetric Transfer Hydrogenation of an α-Amino Ketone Data based on the synthesis of (R)-Norepinephrine, a structural analog.

| Catalyst | Substrate | H-Source | Yield | Enantiomeric Excess (ee) |

| RuCl[(S,S)-Teth-TsDpen] | 2-Amino-1-(3,4-dihydroxyphenyl)ethanone HCl | HCOOH/TEA | High | >99% (R) |

Chiral Auxiliary Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in organic synthesis. google.com In this approach, a chiral molecule (the auxiliary) is temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of this compound, a common strategy would involve an Evans oxazolidinone auxiliary. wikipedia.orgsantiago-lab.com These auxiliaries are typically derived from readily available amino acids like valine or phenylalanine. wikipedia.orgsantiago-lab.com The synthesis would begin by acylating the chiral oxazolidinone with a carboxylic acid derivative, such as (2,6-dimethoxyphenyl)acetic acid. The resulting N-acyl oxazolidinone can then undergo stereoselective reactions.

For instance, an α-hydroxylation or α-amination reaction on the enolate of this chiral imide would proceed with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. Subsequent reductive cleavage of the auxiliary from the product would furnish the enantiomerically enriched this compound. Different cleavage conditions can yield various functional groups; for example, reduction with lithium borohydride (B1222165) typically yields the alcohol directly. nih.gov

Biocatalytic and Enzymatic Approaches to Enantiopure this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

Lipase-Mediated Resolution

Lipase-catalyzed kinetic resolution is a widely used method for separating racemic mixtures of alcohols and amines. researchgate.net This technique relies on the ability of lipases to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated.

For the resolution of racemic this compound, the compound would be treated with an acyl donor, such as vinyl acetate (B1210297) or an anhydride, in the presence of a lipase (B570770) like Candida antarctica lipase B (CALB), which is one of the most effective and commonly used lipases for such resolutions. researchgate.netcdnsciencepub.com The enzyme would selectively catalyze the acylation of either the (R)- or (S)-enantiomer, allowing for the separation of the resulting ester from the unreacted amino alcohol. The acylated enantiomer can then be hydrolyzed to yield the pure amino alcohol. High enantiomeric excesses, often greater than 99%, can be achieved with this method. rsc.org

Table 2: Lipase-Catalyzed Resolution of a Racemic Amino Alcohol Derivative Data based on the resolution of a representative 2-amino-1-phenylethanol (B123470) derivative.

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion | Product ee |

| Lipase PS (Pseudomonas cepacia) | Racemic N-protected 2-amino-1-phenylethanol | Butyric Anhydride | Organic Solvent | ~50% | >99% |

Microbial Transformations in Optically Active Compound Production

Whole-cell microbial transformations leverage the diverse enzymatic machinery of microorganisms to perform complex chemical reactions. Various bacteria and yeasts contain oxidoreductases that can reduce ketones to alcohols with high stereoselectivity. nih.gov

To produce enantiopure this compound, a strategy could involve the asymmetric reduction of the corresponding α-amino ketone, 2-amino-1-(2,6-dimethoxyphenyl)ethanone, using a suitable microbial strain. Alternatively, engineered enzymes, such as amine dehydrogenases (AmDHs), can be employed. These enzymes catalyze the direct asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amine source, providing a direct and efficient route to chiral amino alcohols. nih.gov This approach is particularly attractive as it can convert a prochiral ketone directly into a chiral amino alcohol in a single step with high enantioselectivity. nih.gov

Racemic Synthesis and Subsequent Chiral Resolution Techniques

A common industrial approach involves the synthesis of the racemic compound followed by a resolution step to separate the enantiomers. This can be more cost-effective than a purely asymmetric synthesis, especially if an efficient racemization process for the unwanted enantiomer is available.

Diastereomeric Salt Formation for Optical Resolution

The classical method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.

For this compound, a suitable chiral resolving agent would be an enantiomerically pure acid like (+)-tartaric acid or (-)-dibenzoyltartaric acid. When the racemic amino alcohol is treated with one of these acids in an appropriate solvent, two diastereomeric salts are formed. Due to their different solubilities, one salt will preferentially crystallize out of the solution. This solid can be isolated by filtration. The free, enantiomerically pure amino alcohol can then be recovered by treating the separated salt with a base to neutralize the acid. The other enantiomer remains in the mother liquor and can be recovered as well. This method is robust, scalable, and widely used in industrial processes.

Table 3: Common Resolving Agents for Racemic Amines

| Resolving Agent | Type | Typical Application |

| (R,R)-Tartaric Acid | Chiral Dicarboxylic Acid | Formation of diastereomeric salts with racemic bases. |

| (S,S)-Dibenzoyltartaric Acid | Chiral Dicarboxylic Acid Derivative | Resolution of amines where tartaric acid is less effective. |

| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Strong acid for resolving weakly basic amines. |

Derivations from Key Starting Materials and Intermediates

The synthesis of this compound and its intermediates often begins with readily available substituted aromatic compounds. Acetophenones, in particular, serve as a common and versatile starting point for building the desired amino alcohol structure.

Routes from Substituted Benzaldehydes and Acetophenones

A primary route to obtaining the target compound involves a multi-step synthesis starting from 2',6'-dimethoxyacetophenone (B105267). This process first involves the formation of a key intermediate, an α-amino ketone, which is subsequently reduced to the final amino alcohol product.

A common synthetic pathway begins with the bromination of 2',6'-dimethoxyacetophenone to yield 2-bromo-1-(2,6-dimethoxyphenyl)ethanone (B57480). This α-bromo ketone is a crucial intermediate for introducing the amino group. The subsequent reaction with an amine source, such as ammonia or a protected amine equivalent, proceeds via nucleophilic substitution to form the 2-amino-1-(2,6-dimethoxyphenyl)ethanone intermediate.

The final and critical step is the stereoselective or non-stereoselective reduction of the ketone functionality of the α-amino ketone intermediate. This reduction yields the target molecule, this compound. Various reducing agents can be employed for this transformation, with the choice of agent influencing the stereochemical outcome of the final product. For the synthesis of a specific enantiomer, such as (S)-2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol, chiral catalysts or auxiliaries are often employed during the synthesis, particularly in the reduction step.

A similar pathway has been documented for the synthesis of the analogous compound (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide (B32628) monohydrochloride, which starts from 1-(2,5-dimethoxyphenyl)-2-bromoethanone. beilstein-journals.org This precursor is reacted with hexamine, followed by acylation and a two-step reduction process, first with sodium borohydride and then with stannous chloride, to achieve the final amino alcohol derivative. beilstein-journals.org

The following table outlines the key transformations in the synthesis starting from the substituted acetophenone.

| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Transformation Type |

|---|---|---|---|---|

| 1 | 2',6'-Dimethoxyacetophenone | Bromine (Br₂) | 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone | α-Bromination |

| 2 | 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone | Ammonia or Amine Source | 2-Amino-1-(2,6-dimethoxyphenyl)ethanone | Nucleophilic Substitution |

| 3 | 2-Amino-1-(2,6-dimethoxyphenyl)ethanone | Reducing Agent (e.g., Sodium Borohydride) | This compound | Ketone Reduction |

Amination Strategies of β-Haloketone Precursors

The synthesis of this compound can be effectively achieved through the strategic amination of β-haloketone precursors. This approach centers on the nucleophilic substitution of a halogen atom at the α-position to the keto group, followed by the reduction of the carbonyl function. The primary precursor for this route is a 2-halo-1-(2,6-dimethoxyphenyl)ethanone, most commonly the bromo derivative, 2-bromo-1-(2,6-dimethoxyphenyl)ethanone.

One of the direct methods involves the reaction of 2-bromo-1-(2,6-dimethoxyphenyl)ethanone with ammonia or another suitable amino source. This nucleophilic substitution reaction is typically conducted in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF), to facilitate the displacement of the bromide ion by the amine nucleophile, yielding the intermediate 2-amino-1-(2,6-dimethoxyphenyl)ethanone.

A widely employed and effective alternative for the introduction of a primary amine group is the Delépine reaction. This method utilizes hexamethylenetetramine (hexamine) as the amine source. The α-haloketone precursor reacts with hexamine to form a quaternary ammonium (B1175870) salt. atu.ie Subsequent hydrolysis of this salt, typically under acidic conditions with hydrochloric acid, yields the primary amine hydrochloride. atu.ie This strategy is advantageous as it often results in cleaner reactions and avoids issues with over-alkylation that can occur with direct amination using ammonia. A similar approach has been documented for the synthesis of the related compound bk-2C-B, where the α-brominated intermediate is reacted with hexamethylenetetramine to afford the primary amine. atu.ie

The general reaction scheme for the amination of the β-haloketone precursor is outlined below:

Table 1: Amination Strategies for β-Haloketone Precursors

| Precursor | Reagent | Solvent | Intermediate Product |

|---|---|---|---|

| 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone | Ammonia or other amine source | Tetrahydrofuran (THF) | 2-Amino-1-(2,6-dimethoxyphenyl)ethanone |

Following the successful amination to form the aminoketone intermediate, the synthesis is completed by the reduction of the carbonyl group to a hydroxyl group, yielding the final product, this compound. This reduction is typically achieved using a selective reducing agent such as sodium borohydride.

Chemical Reactivity and Transformation Pathways of 2 Amino 2 2,6 Dimethoxyphenyl Ethan 1 Ol

Reactions Involving the Hydroxyl Functionality

The primary alcohol group in 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol is a versatile site for various chemical transformations. However, its reactivity is often in competition with the more nucleophilic amino group, necessitating careful selection of reagents and reaction conditions for selective transformations.

The oxidation of the primary hydroxyl group in this compound can theoretically yield the corresponding aldehyde, 2-amino-2-(2,6-dimethoxyphenyl)acetaldehyde. The direct oxidation of 1,2-amino alcohols can be complex; the adjacent amino group can interfere with the reaction, potentially leading to cleavage of the carbon-carbon bond or over-oxidation.

To achieve selective oxidation of the alcohol, prior protection of the amino group is typically required. Once the amine is protected, for example as a carbamate (B1207046) or an amide, a variety of mild oxidizing agents can be employed to convert the primary alcohol to an aldehyde. Stronger oxidizing agents would likely lead to the formation of a carboxylic acid. The steric hindrance from the 2,6-dimethoxyphenyl group may slow the rate of oxidation.

Table 1: Common Reagents for Selective Oxidation of Primary Alcohols

| Reagent/System | Product | Typical Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane (B109758) (DCM) |

| Dess-Martin periodinane (DMP) | Aldehyde | DCM or Chloroform |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Aldehyde | Low temperature (-78 °C), DCM |

While specific studies on the oxidation of this compound are not prevalent in the literature, the established protocols for oxidizing N-protected amino alcohols are expected to be applicable.

Esterification and etherification are fundamental reactions for protecting the hydroxyl group or for creating derivatives with altered properties. In the case of this compound, the primary amine is generally more nucleophilic than the primary alcohol, meaning it will react preferentially with acylating or alkylating agents.

To achieve selective O-acylation (esterification) or O-alkylation (etherification), two main strategies can be employed:

N-Protection: The amino group can be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent its reaction. The exposed hydroxyl group can then be readily converted to an ester using an acid chloride or anhydride, or to an ether using an alkyl halide under basic conditions (Williamson ether synthesis).

Chemoselective Catalysis: Certain catalytic systems can promote selective reaction at the hydroxyl group. For instance, some metal ions, such as Cu(II), have been shown to catalyze the selective O-acylation of 1,2-amino alcohols in aqueous conditions, overcoming the inherent higher nucleophilicity of the amine. acs.org

Table 2: Representative Esterification and Etherification Reactions

| Reaction | Reagent | Product Type | Notes |

|---|---|---|---|

| Esterification | Acyl Chloride / Pyridine | Ester | Requires N-protection |

| Esterification | Carboxylic Acid / DCC, DMAP | Ester | Requires N-protection |

| Etherification | Alkyl Halide / NaH | Ether | Requires N-protection |

The acid-catalyzed dehydration of alcohols is a classic method for synthesizing alkenes. This reaction typically proceeds via an E1 or E2 elimination mechanism. For this compound, this reaction is complicated by the presence of the amino group, which would be protonated under acidic conditions.

If the amino group is unprotected, the protonated amine would be an excellent electron-withdrawing group, destabilizing the adjacent carbocation that would form in an E1 pathway. Therefore, a direct acid-catalyzed dehydration is challenging. If the reaction were to proceed, it could potentially lead to the formation of an enamine after tautomerization.

A more viable pathway would involve first protecting the amino group and then converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). Subsequent treatment with a non-nucleophilic base would induce an E2 elimination to form the corresponding N-protected alkene.

Reactions Involving the Amino Functionality

The primary amino group is a key site of reactivity, acting as a potent nucleophile and a base.

The amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, or activated carboxylic acids, to form stable amide bonds. This is one of the most common transformations for primary amines. sphinxsai.comresearchgate.net

Research has documented the acylation of a closely related precursor, (S)-2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-one, which reacts with chloroacetyl chloride in the presence of sodium acetate (B1210297) to form the corresponding acetamide (B32628). This demonstrates the high reactivity of the amino group in this molecular scaffold towards acylation, a reactivity that is fully expected to be retained in the target alcohol compound. The reaction is typically high-yielding and proceeds under mild conditions.

Table 3: Common Acylating Agents for Amide Formation

| Reagent Class | Example | Conditions |

|---|---|---|

| Acid Halides | Acetyl chloride, Benzoyl chloride | Base (e.g., pyridine, triethylamine) |

| Acid Anhydrides | Acetic anhydride, Boc anhydride | Aprotic solvent, often with a base |

| Activated Esters | NHS esters | Aprotic solvent (e.g., DMF, DCM) |

As a primary amine, the nitrogen atom of this compound is nucleophilic and can be alkylated by reaction with alkyl halides. The reaction proceeds via nucleophilic substitution, leading to the formation of secondary and tertiary amines.

Mono-alkylation: Achieving selective mono-alkylation can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. Using a large excess of the amine or specific techniques like reductive amination can favor the formation of the secondary amine.

Poly-alkylation: In the presence of sufficient alkylating agent, the reaction will proceed to form the tertiary amine.

Quaternization: With an excess of a reactive alkyl halide (e.g., methyl iodide), the tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt.

In the context of other reactions, such as the hydrogen-borrowing alkylation of 1,2-amino alcohols, the amine functionality often requires protection with bulky groups (e.g., trityl or benzyl) to prevent unwanted N-alkylation side reactions. nih.gov This underscores the inherent reactivity of the amino group toward alkylating species.

Amine-Protecting Group Chemistry

The primary amino group is a key site for reactions, and its nucleophilicity often needs to be masked to allow for selective reactions at other parts of the molecule. This is achieved through the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in non-peptide chemistry due to its stability under many reaction conditions and its ease of removal under acidic conditions. fishersci.co.ukwikipedia.org

The protection of the amino group in this compound can be readily accomplished by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. fishersci.co.ukorganic-chemistry.org The base deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride. This process is typically efficient, leading to high yields of the N-Boc protected product under mild conditions. fishersci.co.uk

The deprotection, or removal, of the Boc group is generally achieved using strong acids, such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM), or hydrochloric acid in methanol. wikipedia.org The acidic conditions facilitate the cleavage of the carbamate C-O bond, releasing the free amine, carbon dioxide, and the stable tert-butyl cation. wikipedia.org

Table 1: Common Conditions for Boc-Protection and Deprotection of Amines

| Transformation | Reagents | Typical Solvents | General Conditions |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP, NaHCO₃) | Water, THF, Acetonitrile, Dioxane | Room temperature or moderate heating (e.g., 40°C) |

| Deprotection | Strong Acid (e.g., TFA, HCl) | Dichloromethane, Methanol, Ethyl Acetate | Room temperature |

This table summarizes common laboratory conditions for the protection of primary amines using a Boc group and its subsequent removal. fishersci.co.ukwikipedia.org

Nucleophilic Substitution Reactions and Derivative Formation

Both the amino and hydroxyl groups of this compound can participate in nucleophilic substitution reactions. The hydroxyl group is inherently a poor leaving group (OH⁻), but it can be converted into a good leaving group, such as water (H₂O), by protonation under acidic conditions. libretexts.org Once protonated, the carbon atom to which it is attached becomes susceptible to attack by nucleophiles. libretexts.org Alternatively, the hydroxyl group can be converted into other excellent leaving groups, like tosylates or mesylates, which can then be displaced by a wide range of nucleophiles.

The primary amine, on the other hand, is a potent nucleophile itself and can react with various electrophiles. For instance, it can undergo alkylation with alkyl halides or participate in ring-opening reactions of epoxides. acs.org These reactions lead to the formation of secondary or tertiary amines and β-amino alcohols, respectively.

The synthesis of derivatives through nucleophilic substitution is a cornerstone of medicinal chemistry. For example, a patent describes a process for synthesizing (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride, a related compound, which involves steps like acylation and nucleophilic azidation. google.com In one step, a chloroacetamide is subjected to nucleophilic azidation with sodium azide (B81097), where the azide ion (N₃⁻) acts as the nucleophile, displacing the chloride ion. google.com This highlights how nucleophilic substitution can be employed to introduce new functional groups into molecules of this class.

Reactivity of the Dimethoxyphenyl Aromatic Ring

The 2,6-dimethoxyphenyl ring is highly activated towards electrophilic attack due to the strong electron-donating resonance effect of the two methoxy (B1213986) groups. These groups increase the electron density of the aromatic ring, making it more nucleophilic. libretexts.org

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The methoxy groups are ortho- and para-directing substituents. masterorganicchemistry.com In the case of the 2,6-dimethoxyphenyl moiety, the positions ortho to the C1-substituent (the aminoethanol side chain) are the C2 and C6 positions, which are already substituted by the methoxy groups. The positions meta to the C1-substituent are C3 and C5, and the para position is C4.

Considering the directing effects of the two methoxy groups:

The C2-methoxy group directs to its ortho (C3) and para (C5) positions.

The C6-methoxy group directs to its ortho (C5) and para (C3) positions.

Therefore, electrophilic attack is strongly favored at the C3, C4, and C5 positions. However, the C4 position is para to the C1-substituent and is activated by both methoxy groups (ortho to one and para to the other). The C3 and C5 positions are meta to the C1-substituent. Due to the combined electronic activation from both methoxy groups and potentially less steric hindrance, the C4 position is a highly probable site for electrophilic substitution. Studies on the nitration of 1,3-dimethoxybenzene (B93181) show that the major product results from substitution at the 4-position, which is ortho to one methoxy group and para to the other. chegg.comchegg.com Attack at the position between the two methoxy groups is often sterically hindered. chegg.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2,6-Dimethoxyphenyl Ring

| Position | Relation to C1-substituent | Activation by Methoxy Groups | Predicted Reactivity |

|---|---|---|---|

| C4 | Para | Strongly activated (ortho and para) | Major product expected |

| C3, C5 | Meta | Activated (ortho and para) | Minor products possible |

This table outlines the predicted outcomes for electrophilic aromatic substitution based on the directing effects of the methoxy groups. masterorganicchemistry.comchegg.comchegg.com

Directed Ortho-Metalation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.org The methoxy group is a well-established and effective DMG. uwindsor.ca

In the 2,6-dimethoxyphenyl group of the target compound, both methoxy groups can act as DMGs. wikipedia.org The organolithium reagent coordinates to the oxygen atom of a methoxy group, which directs the deprotonation to an adjacent carbon atom. uwindsor.ca In this specific substitution pattern, the positions ortho to the methoxy groups are C3, C5, and the C1 position bearing the side chain. Deprotonation at C1 is unlikely. Therefore, lithiation is expected to occur at the C3 or C5 positions. Given the symmetry, these positions are equivalent. Subsequent reaction with an electrophile (E⁺) would then introduce a new substituent at this position, leading to a 1,2,3-trisubstituted product. This strategy provides a route to derivatives that are not easily accessible through classical electrophilic aromatic substitution.

Participation in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single synthetic operation. 20.210.105 Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. organic-chemistry.org

The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it an ideal candidate for participation in such reactions. diva-portal.orgnih.gov These functionalities can react sequentially or simultaneously with other reagents to rapidly build molecular complexity.

For example, amino alcohols can participate in MCRs with aldehydes and other components to form complex heterocyclic structures. acs.org A plausible cascade reaction could involve an initial reaction of the amino group to form an imine, followed by an intramolecular cyclization involving the hydroxyl group to generate a heterocyclic ring system, such as an oxazine. The specific pathways would depend on the other reactants and catalysts employed, but the inherent reactivity of the amino and alcohol groups provides a versatile platform for the design of novel cascade and multicomponent transformations.

Stereochemical Aspects and Chirality Control in 2 Amino 2 2,6 Dimethoxyphenyl Ethan 1 Ol Research

Methodologies for Enantiomeric Excess (ee) Determination and Optimization

Determining the enantiomeric excess (ee) is fundamental in asymmetric synthesis to quantify the purity of a chiral compound. For amino alcohols like 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol, a variety of analytical techniques can be employed.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating and quantifying enantiomers. csic.esscas.co.jp Polysaccharide-based and Pirkle-type columns are commonly used, where enantiomers exhibit different retention times due to transient diastereomeric interactions with the chiral selector of the CSP. scas.co.jp The choice of mobile phase, often a mixture of alkanes and alcohols, is optimized to achieve baseline separation. chromatographyonline.com For amino alcohols lacking a strong chromophore, derivatization with a UV-active agent may be necessary to enhance detection. oup.com

Spectroscopic and Spectrometric Methods:

NMR Spectroscopy: Chiral solvating agents or chiral derivatizing agents can be used to create a diastereomeric environment, leading to distinguishable signals for each enantiomer in the NMR spectrum, particularly ¹⁹F NMR after derivatization. acs.org The integration of these signals allows for the calculation of the enantiomeric ratio.

Fluorescence Spectroscopy: High-throughput assays have been developed based on the formation of fluorescent diastereomeric complexes. nih.gov These methods involve the dynamic self-assembly of the analyte enantiomers with a chiral sensor, resulting in differential fluorescence intensities or wavelengths that correlate with the ee. nih.govrsc.org

Mass Spectrometry: Enantiomeric excess can also be determined by mass spectrometry, often by forming diastereomeric complexes with a chiral selector and observing differences in fragmentation patterns or ion mobility.

Optimization of Enantiomeric Excess: Optimization is typically achieved during the synthesis or through resolution processes. In asymmetric synthesis, screening different chiral catalysts, ligands, and reaction conditions (temperature, solvent, pressure) is a common strategy. For resolution, classical methods involving the fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as tartaric acid, can be employed.

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. csic.esscas.co.jp | High accuracy, widely applicable, preparative scale possible. | Requires specialized, expensive columns; method development can be time-consuming. oup.com |

| NMR Spectroscopy | Formation of diastereomers with chiral auxiliaries leading to distinct spectral signals. acs.org | Provides structural information, no separation needed. | Lower sensitivity, may require derivatization, expensive equipment. |

| Fluorescence Spectroscopy | Formation of fluorescent diastereomeric complexes with a chiral sensor. nih.govrsc.org | High sensitivity, suitable for high-throughput screening. nih.gov | Indirect method, potential for interference from impurities. |

Diastereoselective Control in Synthetic Sequences

While this compound itself does not have a second stereocenter, its synthesis often proceeds through intermediates that do, or it may be used as a building block in the synthesis of more complex molecules with multiple stereocenters. Therefore, controlling diastereoselectivity is crucial. The synthesis of vicinal amino alcohols, the structural class to which this compound belongs, has been extensively studied. rsc.orgresearchgate.net

Common strategies for achieving diastereoselective control include:

Substrate Control: Utilizing a starting material that already contains a chiral center can influence the stereochemical outcome of subsequent reactions. Amino acids are often used as inexpensive and enantiopure starting materials for the synthesis of vicinal amino alcohols. rsc.orgresearchgate.net

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is cleaved to yield the desired product. N-tert-butanesulfinyl imines, for example, are widely used to direct the addition of nucleophiles, leading to the formation of vicinal amino alcohols with high diastereoselectivity. nih.govacs.org

Reagent Control: Employing a chiral reagent or catalyst can create a chiral environment that favors the formation of one diastereomer over another. diva-portal.org For instance, diastereoselective aza-Wacker cyclizations and nickel-catalyzed reductive coupling reactions have been developed for the synthesis of vicinal amino alcohol derivatives. nih.govacs.org The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. researchgate.net

| Strategy | Description | Example Application |

|---|---|---|

| Substrate Control | A stereocenter in the starting material directs the formation of new stereocenters. | Synthesis starting from enantiopure amino acids. rsc.org |

| Auxiliary Control | A removable chiral group guides the stereoselectivity of a reaction. | Use of N-tert-butanesulfinyl imines in addition reactions. nih.govacs.org |

| Reagent Control | A chiral catalyst or reagent creates a diastereoselective reaction environment. | Asymmetric aminohydroxylation or catalytic reductive couplings. diva-portal.orgacs.org |

Absolute Configuration Assignment: Spectroscopic and Crystallographic Approaches

Determining the absolute three-dimensional arrangement of atoms (absolute configuration) of a chiral molecule is a critical final step in asymmetric synthesis.

Crystallographic Approaches: Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional structure of the molecule can be obtained. When anomalous dispersion is used, the absolute configuration (R or S) can be unambiguously assigned. acs.org Co-crystallization with a known chiral host can also facilitate crystallization and structure determination for molecules that are difficult to crystallize on their own. nih.gov

Spectroscopic Approaches:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. The absolute configuration of an unknown compound can often be determined by comparing its experimental CD spectrum to that of a known analogue or by using empirical rules (e.g., the exciton (B1674681) chirality method after derivatization with suitable chromophores). acs.orgfigshare.com

Vibrational Circular Dichroism (VCD): This method, which measures the differential absorption of circularly polarized infrared light, can also be used for absolute configuration assignment by comparing the experimental spectrum with quantum chemical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a primary method for ab initio determination, NMR can be used to assign the absolute configuration by forming a diastereomeric derivative with a chiral auxiliary of known configuration (e.g., Mosher's acid esters) and analyzing the differences in chemical shifts. acs.org

| Approach | Principle | Key Requirement |

|---|---|---|

| Single-Crystal X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal. nih.govacs.org | A suitable single crystal of the compound. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. mtoz-biolabs.com | Presence of a chromophore near the stereocenter; may require derivatization. acs.org |

| NMR with Chiral Auxiliaries | Analysis of chemical shift differences in diastereomeric derivatives. acs.org | Formation of a covalent or non-covalent complex with a known chiral reagent. |

Studies on Stereochemical Retention and Inversion during Transformations

When a chiral molecule like this compound undergoes chemical transformations at or near its stereocenter, the configuration can either be retained or inverted. The outcome is highly dependent on the reaction mechanism.

Reactions at the Hydroxyl Group: Transformations of the primary alcohol, such as esterification or etherification, typically proceed with retention of configuration at the adjacent stereocenter because the bonds to the chiral carbon are not broken.

Reactions at the Amino Group: Acylation, alkylation, or diazotization of the amino group also generally occur with retention of configuration as the stereocenter is not directly involved in the bond-forming or bond-breaking steps.

Reactions Involving the Stereocenter: Nucleophilic substitution reactions directly at the chiral carbon (if the hydroxyl group is first converted to a good leaving group) are classic examples where stereochemical outcomes are key. An Sₙ2 mechanism will proceed with inversion of configuration, as the nucleophile attacks from the side opposite to the leaving group. An Sₙ1 mechanism, proceeding through a planar carbocation intermediate, would lead to racemization, though this is less likely for this specific structure.

Intramolecular Reactions: Intramolecular cyclizations, such as the formation of an oxazolidine (B1195125) ring, can proceed with either retention or inversion, depending on the specific mechanism and the point of nucleophilic attack. For instance, the aminolysis of a vicinal epoxide proceeds via an Sₙ2 attack, which results in a specific, predictable stereochemical outcome. diva-portal.org Protecting group strategies, such as forming an oxazolidine from an amino alcohol, are designed to proceed with retention and protect both functionalities for subsequent reactions. nih.gov

Understanding these principles is crucial for designing multi-step syntheses where the stereochemical integrity of the this compound moiety must be preserved or predictably altered.

Applications of 2 Amino 2 2,6 Dimethoxyphenyl Ethan 1 Ol in Advanced Organic Synthesis

As a Chiral Building Block for the Construction of Complex Organic Molecules

Chiral building blocks are foundational components in the synthesis of natural products and pharmaceuticals, providing a strategic method for introducing stereocenters into a target molecule. Chiral 1,2-amino alcohols, in particular, are considered privileged scaffolds due to their prevalence in biologically active compounds and their utility as synthetic intermediates. 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol serves as an exemplary building block, enabling the synthesis of intricate molecular architectures with high stereochemical control.

Synthesis of Enantiopure Nitrogen-Containing Heterocycles (e.g., Oxazole, Isoquinoline Derivatives)

The 1,2-amino alcohol functionality is a direct precursor to various nitrogen-containing heterocycles. For instance, it can be readily converted into oxazoline (B21484) rings through condensation with carboxylic acids or their derivatives. These oxazolines are not only important heterocyclic motifs in their own right but also serve as intermediates that can be further oxidized to form oxazoles.

| Precursor Type | Heterocyclic Product | Key Transformation(s) | Ref. |

| 1,2-Amino Alcohol | Oxazoline | Condensation with a carboxylic acid derivative | |

| Oxazoline | Oxazole | Oxidation | |

| Substituted Phenylethylamine | Tetrahydroisoquinoline | Bischler-Napieralski or Pictet-Spengler reaction |

Assembly of Diverse Polyfunctional Molecular Scaffolds

The strategic placement of functional groups in this compound facilitates its use in diversity-oriented synthesis (DOS) for the creation of libraries of complex molecules. The primary amine can undergo a wide range of transformations, including acylation, alkylation, and reductive amination, while the primary alcohol can be oxidized, esterified, or converted into a leaving group for substitution reactions. This dual reactivity allows for the stepwise or simultaneous construction of polyfunctional molecular scaffolds. The presence of the 2,6-dimethoxyphenyl group provides a rigid, sterically defined aromatic core that can influence the conformation of the resulting molecule and participate in further aromatic substitution or coupling reactions.

Role as a Precursor for Chiral Ligand Design in Metal-Catalyzed Reactions

The development of chiral ligands is central to the field of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Chiral 1,2-amino alcohols are particularly valuable precursors for ligand synthesis because their two heteroatoms can coordinate to a metal center, forming a stable five-membered chelate ring that rigidly positions the chiral information relative to the catalytic site.

Development of Chiral Ligands for Asymmetric Catalysis (e.g., Organometallic Complexes)

This compound is an ideal precursor for a class of non-symmetrical P,N-ligands, which have proven highly effective in a variety of metal-catalyzed reactions. The amino group can be readily converted into a phosphino (B1201336) group through reaction with chlorodiphenylphosphine (B86185) or similar reagents. The resulting phosphine-alcohol can then be used directly, or the alcohol moiety can be further modified. These ligands combine the properties of a "soft" phosphine (B1218219) donor with a "hard" oxygen or nitrogen donor, allowing for fine-tuning of the electronic properties of the organometallic catalyst. The bulky 2,6-dimethoxyphenyl group provides a well-defined steric environment that can effectively control the trajectory of incoming substrates, leading to high levels of enantioselectivity.

Ligands for Enantioselective Transfer Hydrogenation Reactions

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of ketones, aldehydes, and imines, often using readily available hydrogen donors like isopropanol (B130326) or formic acid. The efficiency and enantioselectivity of these reactions are critically dependent on the chiral ligand coordinated to the metal center (typically Ruthenium, Rhodium, or Iridium). Ligands derived from this compound are well-suited for this purpose. The nitrogen atom of the ligand framework typically coordinates to the metal, while the N-H proton participates in the hydrogen transfer mechanism. The chiral backbone ensures that the hydride is delivered to one face of the prochiral substrate preferentially, resulting in a highly enantiomerically enriched alcohol or amine product.

| Substrate (Ketone) | Metal/Ligand System | H-Donor | Conversion (%) | Enantiomeric Excess (ee, %) | Ref. |

| Acetophenone | [Ru(p-cymene)Cl₂]₂/Chiral Diamine | HCOOH/NEt₃ | >99 | 97 (S) | |

| 1-(Pyridin-2-yl)ethan-1-one | Ru-Diphosphine-Diamine | H₂ | >99 | >99 (R) | |

| 3-(Methylamino)-1-phenylpropan-1-one | [RhCp*Cl₂]₂/Chiral Tetraaza Ligand | HCOONa/H₂O | 97 | >99 (S) |

This table presents representative data for ATH reactions using catalyst systems analogous to those that could be formed from ligands derived from this compound.

Utilization as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction in a diastereoselective manner. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The 1,2-amino alcohol structure of this compound makes it suitable for use as a chiral auxiliary, similar to well-established auxiliaries like pseudoephedrine.

The auxiliary can be attached to a carboxylic acid via an amide linkage or to a ketone or aldehyde to form a chiral oxazolidine (B1195125). The steric bulk of the 2,6-dimethoxyphenyl group effectively shields one face of the molecule. In the case of an amide derivative, deprotonation would form a chiral enolate. The shielded face would block the approach of an electrophile (e.g., an alkyl halide), forcing it to add to the opposite, unhindered face, thereby creating a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the amide bond removes the auxiliary, yielding an enantiomerically enriched carboxylic acid derivative and recovering the starting amino alcohol.

Integration into Modular Synthesis Strategies

The strategic application of well-defined building blocks is a cornerstone of modern organic synthesis, enabling the efficient and flexible construction of complex molecular architectures. Modular synthesis, in particular, relies on the iterative or convergent assembly of versatile synthons to rapidly generate libraries of related compounds or to build intricate target molecules. Within this paradigm, chiral amino alcohols are of significant interest due to the prevalence of this motif in biologically active compounds and their utility as chiral auxiliaries and ligands. While the specific compound, this compound, holds potential as such a building block, detailed and specific examples of its integration into comprehensive modular synthesis strategies remain limited in readily available scientific literature.

The theoretical value of this compound in modular synthesis lies in its inherent functionalities: a primary amine, a hydroxyl group, and a sterically hindered 2,6-dimethoxyphenyl moiety. This combination allows for its potential use in a variety of coupling and transformation reactions, serving as a modifiable scaffold.

In principle, this compound could be incorporated into modular syntheses in several ways:

As a Chiral Scaffold: The chiral center of this compound could serve as a foundational stereochemical element. Different functional groups could be selectively introduced at the amine and hydroxyl positions, allowing for the systematic variation of substituents and the exploration of structure-activity relationships in a modular fashion.

In the Synthesis of Chiral Ligands: The amino alcohol functionality is a common feature in ligands used for asymmetric catalysis. By derivatizing the amine and hydroxyl groups with various coordinating moieties, a library of ligands could be synthesized. These ligands could then be screened in a modular approach to identify the optimal catalyst for a specific transformation.

As a Component in Multi-component Reactions: Multi-component reactions are a powerful tool in modular synthesis, allowing for the rapid assembly of complex molecules from simple starting materials. The bifunctional nature of this compound makes it a potential candidate for such reactions, where it could introduce both a nitrogen and an oxygen functionality in a single step.

Despite these potential applications, the current body of scientific literature does not provide extensive, concrete examples of the use of this compound in this capacity. The following table illustrates a hypothetical modular approach where this compound could be utilized, based on common reactions of amino alcohols. It is important to note that this is a conceptual representation and not based on specific published research findings for this compound.

Hypothetical Modular Synthesis Incorporating this compound

| Module A (Core) | Reaction Type | Module B (Variable) | Resulting Intermediate | Potential Application |

|---|---|---|---|---|

| This compound | Amide Coupling | R-COOH | N-Acylated derivative | Introduction of diverse side chains |

| This compound | Etherification | R-X | O-Alkylated derivative | Modification of the hydroxyl group |

| This compound | Reductive Amination | R-CHO | N-Alkylated derivative | Variation of the amine substituent |

Further research is necessary to fully explore and document the practical applications of this compound as a versatile building block in modular synthesis strategies. The development of robust and high-yielding protocols for its incorporation into diverse molecular frameworks would be a valuable contribution to the field of advanced organic synthesis.

Theoretical and Computational Investigations of 2 Amino 2 2,6 Dimethoxyphenyl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it well-suited for studying molecules of this size. DFT calculations can elucidate a variety of properties of 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol, from its preferred geometry to the distribution of electrons within its structure.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is identified. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are commonly employed for this purpose. The optimization would likely reveal the preferred orientation of the amino, hydroxyl, and dimethoxyphenyl groups relative to each other, taking into account steric hindrance and potential intramolecular hydrogen bonding.

Once the optimized geometry is obtained, an analysis of the electronic structure can be performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich dimethoxyphenyl ring and the nitrogen atom of the amino group, while the LUMO may be distributed over the aromatic ring and the ethan-1-ol backbone.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP is calculated from the electron density and represents the electrostatic potential experienced by a positive point charge at a given location on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MESP map would be expected to show significant negative potential around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, as well as the nitrogen atom of the amino group, due to their lone pairs of electrons. nih.gov The electron-donating nature of the two methoxy groups at the ortho positions would increase the electron density of the benzene (B151609) ring, making it a region of negative potential as well. nih.gov Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive electrostatic potential. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or reagents.

A charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA), would provide quantitative values for the partial atomic charges on each atom in the molecule. This data would complement the qualitative picture provided by the MESP map.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is its ability to quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.

In the context of this compound, NBO analysis would be particularly useful for identifying and quantifying intramolecular hydrogen bonding. For instance, a hydrogen bond could exist between the hydroxyl group's hydrogen and the nitrogen of the amino group, or with one of the methoxy oxygen atoms. The NBO analysis would reveal the donor-acceptor interactions underlying these bonds, such as the interaction between the lone pair orbital of the nitrogen or oxygen (donor) and the antibonding orbital of the O-H bond (acceptor). The stabilization energy associated with this interaction provides a measure of the hydrogen bond's strength.

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. Conformational analysis aims to identify the different stable conformers and their relative energies. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step to generate a potential energy surface. The low-energy conformers identified through this process represent the most likely shapes the molecule will adopt.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing insights into the molecule's flexibility, conformational changes, and interactions with its environment (e.g., a solvent). For this compound, an MD simulation in a solvent like water could reveal how the molecule's conformation adapts to the surrounding solvent molecules and the dynamics of any intramolecular hydrogen bonds.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reactants, products, and any intermediates, and by locating the transition states that connect them, a detailed picture of the reaction pathway can be constructed. DFT calculations are commonly used to determine the energies of these species, allowing for the calculation of reaction barriers (activation energies) and reaction enthalpies. researchgate.netnih.gov

For example, the synthesis of β-amino alcohols can be achieved through various routes, and computational studies can help to understand the stereoselectivity and regioselectivity of these reactions. nih.govwestlake.edu.cn By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. The geometry of the transition state provides crucial information about the key interactions that stabilize it and control the outcome of the reaction.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational modes can be visualized, allowing for the assignment of specific spectral features to the stretching, bending, and torsional motions of different functional groups within the molecule.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule with a good degree of accuracy. nih.govrsc.org By comparing the predicted chemical shifts for different possible isomers or conformers with the experimental spectrum, the correct structure can be confirmed. For this compound, these calculations would predict the chemical shifts for the protons and carbons of the dimethoxyphenyl ring, the ethan-1-ol backbone, and the methoxy groups, aiding in the assignment of the experimental NMR spectrum.

| Computational Method | Predicted Property | Relevance for this compound |

| DFT Geometry Optimization | Equilibrium 3D structure, bond lengths, bond angles | Provides the most stable arrangement of atoms. |

| HOMO-LUMO Analysis | Electronic reactivity, kinetic stability | Indicates potential sites for electron donation and acceptance. |

| MESP Mapping | Charge distribution, reactive sites | Visualizes electron-rich and electron-poor regions. |

| NBO Analysis | Intramolecular interactions, hydrogen bonding | Quantifies the strength of non-covalent bonds within the molecule. |

| Conformational Analysis | Stable conformers and their relative energies | Identifies the different shapes the molecule can adopt. |

| Molecular Dynamics | Molecular flexibility, conformational changes over time | Simulates the dynamic behavior of the molecule in a given environment. |

| Transition State Calculations | Reaction mechanisms, activation energies | Elucidates the pathways of chemical reactions involving the molecule. |

| Vibrational Frequency Calculations | IR and Raman spectra | Aids in the interpretation of experimental vibrational spectra. |

| NMR Chemical Shift Calculations | 1H and 13C NMR spectra | Helps in the assignment and confirmation of the molecular structure. |

In Silico Studies of Molecular Recognition and Interactions with Designed Chemical Systems

Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the publicly available research on in silico studies specifically focused on the molecular recognition and interactions of this compound with designed chemical systems. While computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are standard approaches for investigating such interactions for a wide array of chemical compounds, specific applications of these methods to this compound have not been reported in the available literature.

The field of computational chemistry provides a powerful toolkit for predicting and analyzing the binding of a ligand, such as this compound, to a target receptor or a designed chemical system. These studies are instrumental in rational drug design and materials science. A typical workflow for such an investigation would involve the following steps:

Target Identification and Preparation: A specific biological macromolecule (e.g., a protein or enzyme) or a synthetic host molecule is identified as the designed chemical system of interest. Its three-dimensional structure is obtained, often from crystallographic data, and prepared for computational analysis by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Preparation: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation.

Molecular Docking: Docking simulations are performed to predict the preferred binding orientation and conformation of this compound within the active or binding site of the designed system. The output of these simulations typically includes a scoring function that estimates the binding affinity.

Molecular Dynamics (MD) Simulations: To provide a more dynamic and realistic model of the interaction, the ligand-target complex predicted by docking is subjected to MD simulations. These simulations model the movement of atoms over time, allowing for the assessment of the stability of the binding pose and the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Binding Free Energy Calculations: More rigorous computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be employed to calculate the binding free energy, providing a more accurate prediction of the binding affinity.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its molecular recognition with any designed chemical system. The application of the aforementioned in silico techniques to this particular compound remains an area for future research. Such studies would be valuable in elucidating its potential interactions and guiding the design of novel chemical systems with specific affinities for this molecule.

Advanced Analytical and Spectroscopic Characterization in Research Settings

Elemental Analysis for Empirical Formula ConfirmationElemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compound. These experimental values would be compared to the theoretical percentages calculated from the molecular formula (C₁₀H₁₅NO₃) to confirm the empirical formula.

Further research and publication of the analytical data for 2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol are required before a detailed article on its characterization can be written.

Q & A

Q. Basic

- pH : Stable at pH 5–7; degradation accelerates in alkaline conditions (t½ = 12 h at pH 9) .

- Temperature : Arrhenius plots indicate Ea = 45 kJ/mol for thermal decomposition .

What are the key differences between this compound and its 3,5-dimethylphenyl analog?

Advanced

The 2,6-dimethoxy analog exhibits stronger hydrogen bonding (ΔG = -6.5 kcal/mol vs. -5.8 kcal/mol for 3,5-dimethyl) due to methoxy’s electron-donating effects. The analog’s methyl groups reduce solubility (logP = 1.8 vs. 1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.